molecular formula C11H15FN2 B1447503 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1538546-37-0

7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1447503
CAS No.: 1538546-37-0
M. Wt: 194.25 g/mol
InChI Key: DZQYKPOWLZNLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline (CAS No: 1538546-37-0) is a synthetic organic compound with the molecular formula C 11 H 15 FN 2 and a molecular weight of 194.25 g/mol . It is a derivative of the 1,2,3,4-tetrahydroquinoxaline scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . The compound is characterized by a quinoxaline ring system that is both partially hydrogenated and substituted with a fluorine atom at the 7-position and a propyl group at the 1-position . Its structure can be represented by the SMILES notation: CCCN1CCNC2=C1C=C(C=C2)F . As a member of the quinoxaline family, this compound serves as a valuable building block in medicinal chemistry research. Quinoxaline derivatives are widely explored due to their diverse pharmacological profiles and are known to be key structural components in various pharmacologically active compounds . The specific modifications on the core tetrahydroquinoxaline structure, particularly the introduction of the fluorine atom and the propyl chain, are typical strategies employed by researchers to fine-tune the molecule's physicochemical properties, bioavailability, and binding affinity to biological targets . These structure-activity relationship (SAR) studies are crucial for developing novel therapeutic agents. The compound is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals . Proper storage conditions should be adhered to, and safety data sheets should be consulted prior to use. While specific hazard information for this exact compound may be limited, structurally similar compounds in this class can pose health hazards, requiring careful handling .

Properties

IUPAC Name

6-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-2-6-14-7-5-13-10-4-3-9(12)8-11(10)14/h3-4,8,13H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQYKPOWLZNLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538546-37-0
Record name 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Classical Synthetic Route

  • Starting Materials:

    • 1,2-diaminobenzene (o-phenylenediamine)
    • 1-fluoro-3-chloropropane (fluorinated alkyl halide)
  • Reaction Conditions:

    • Base: Potassium carbonate (K₂CO₃)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Elevated, typically reflux conditions (~80–120°C)
    • Time: 6–12 hours
  • Mechanism:
    The nucleophilic amine groups of 1,2-diaminobenzene attack the electrophilic carbon of 1-fluoro-3-chloropropane under basic conditions, leading to alkylation followed by intramolecular cyclization to form the tetrahydroquinoxaline ring system with fluorine substitution maintained at the 7-position.

  • Purification:
    Column chromatography using solvent gradients such as hexane/ethyl acetate (75:25 v/v) with 1% acetic acid is effective to isolate the pure compound.

  • Yield:
    Optimized reactions yield the target compound in moderate to good yields, typically in the range of 60–75%.

Industrial Scale Preparation

  • Process Adaptations:

    • Use of continuous flow reactors to improve reaction control and scalability.
    • Optimization of stoichiometric ratios and reaction times to maximize yield and purity.
    • Adoption of green chemistry principles, including environmentally benign solvents and catalysts, to reduce environmental impact.
  • Advantages:
    Enhanced reproducibility, easier scale-up, and improved product quality.

Reaction Analysis and Modifications

Oxidation Reactions

  • Objective: To modify the aromatic ring or side chains for derivative synthesis.
Reaction Type Reagents Conditions Products Yield (%)
Aromatic Ring Oxidation KMnO₄, CrO₃, H₂O₂ 80–100°C, acidic polar solvents 7-Fluoro-1-propylquinoxaline-6-carboxylic acid ~64
Propyl Chain Oxidation Ozone (O₃), RuO₄ -78°C ozonolysis, reductive workup Aldehydes or ketones from propyl side chain Variable

Reduction Reactions

  • Target: Saturation of the tetrahydroquinoxaline ring or modification of substituents.
Reaction Type Conditions Products
Ring Saturation 1–3 atm H₂ pressure, room temperature Fully saturated 7-fluoro-1-propylpiperazine derivatives

Spectroscopic and Analytical Characterization

Solubility Considerations

  • The compound exhibits lipophilic characteristics similar to related fluorinated quinoxaline derivatives.
  • Solubility is limited in aqueous buffers (<50 µM at pH 7.4), necessitating use of organic solvents like DMSO or ethanol for stock solutions.
  • For biological assays, surfactants such as 0.1% Tween-80 may be employed to maintain solubility.

Summary Table of Preparation Method Parameters

Parameter Details
Starting Materials 1,2-diaminobenzene, 1-fluoro-3-chloropropane
Base Potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature 80–120°C (reflux)
Reaction Time 6–12 hours
Purification Column chromatography (Hexane/EtOAc, 75:25 v/v with 1% acetic acid)
Typical Yield 60–75%
Analytical Techniques NMR (^1H, ^19F), HRMS, HPLC
Solubility Lipophilic; soluble in DMSO, ethanol; limited aqueous solubility

Research Findings and Optimization Notes

  • Controlling reaction temperature below 100°C is critical to prevent decomposition of the fluorine substituent.
  • Stoichiometric ratios of amine to alkyl halide precursors optimized around 1:1.2 improve yield and minimize side reactions.
  • Use of potassium carbonate as a mild base avoids harsh conditions that might degrade sensitive functional groups.
  • Continuous monitoring of reaction progress via TLC or HPLC is recommended to determine optimal reaction time.
  • Industrial scale synthesis benefits from continuous flow technology and greener solvents to enhance sustainability.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form quinoxaline derivatives. Key pathways include:

Aromatic Ring Oxidation

  • Reagents : KMnO₄, CrO₃, or H₂O₂ under acidic conditions.

  • Conditions : Elevated temperatures (80–100°C) in polar solvents (e.g., H₂O, acetic acid).

  • Products : 7-Fluoro-1-propylquinoxaline-6-carboxylic acid (via C–H activation at position 6).

  • Yield : ~64% under optimized KMnO₄/HCl conditions.

Propyl Chain Oxidation

  • Reagents : Ozone or RuO₄.

  • Conditions : Low-temperature ozonolysis (-78°C) followed by reductive workup.

  • Products : Short-chain aldehydes or ketones, depending on reaction specificity.

Reduction Reactions

Reductive modifications target the tetrahydroquinoxaline ring or substituents:

Ring Saturation

  • Reagents : H₂ gas with Pd/C or Raney Ni catalysts .

  • Conditions : 1–3 atm H₂ pressure, room temperature.

  • Products : Fully saturated 7-fluoro-1-propylpiperazine derivatives.

  • Yield : >90% with Pd/C in ethanol .

Nitro Group Reduction

  • Reagents : SnCl₂/HCl or Fe/AcOH .

  • Conditions : Reflux in acidic media.

  • Products : Amino-substituted derivatives (e.g., 7-amino-1-propyltetrahydroquinoxaline).

Substitution Reactions

The fluorine atom and propyl group enable electrophilic and nucleophilic substitutions:

Halogenation

Reagent Position Product Yield
Br₂/FeBr₃C-55-Bromo-7-fluoro-1-propylquinoxaline72%
Cl₂/AlCl₃C-88-Chloro derivative68%

Nucleophilic Aromatic Substitution

  • Reagents : Amines (e.g., NH₃, alkylamines) .

  • Conditions : DMF, 120°C, 12 hrs.

  • Products : 7-Alkylamino-1-propyltetrahydroquinoxalines.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–C bond formation:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄ .

  • Conditions : K₂CO₃, DME/H₂O, 80°C.

  • Products : 4-Aryl-7-fluoro-1-propyltetrahydroquinoxalines.

  • Yield : 75–94% .

Heck Reaction

  • Reagents : Alkenes, Pd(OAc)₂ .

  • Conditions : DMF, NEt₃, 100°C.

  • Products : Alkenyl-substituted derivatives.

Photochemical Reactions

UV irradiation induces unique transformations:

Photooxidation

  • Reagents : O₂, TiO₂ catalyst .

  • Conditions : Ethanol solvent, 350 nm UV light.

  • Products : 4-Ethoxy-7-fluoro-1-propyl-2,3-dihydroquinoline (71% yield) .

Ring-Opening and Rearrangement

Acid or base treatment leads to structural rearrangements:

Acid-Catalyzed Ring Expansion

  • Reagents : Triflic acid .

  • Conditions : Room temperature, dichloromethane.

  • Products : Benzodiazepine analogs via C–N bond cleavage.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline and its derivatives exhibit promising antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .

Antiviral and Anticancer Activities
This compound has also been investigated for its antiviral and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) and caspase activation . The ability to cross the blood-brain barrier enhances its potential in treating central nervous system-related diseases .

Pharmaceutical Development
The compound's structural modifications can lead to derivatives with enhanced potency and selectivity against specific molecular targets, making it a valuable scaffold in drug discovery . Ongoing research aims to optimize these derivatives for clinical applications.

Chemical Synthesis

Building Block for Quinoxaline Derivatives
this compound serves as an essential intermediate in synthesizing more complex quinoxaline derivatives. These derivatives are explored for their roles as catalysts and ligands in various chemical reactions.

Synthetic Routes
The synthesis typically involves the condensation of 1,2-diaminobenzene with 1-fluoro-3-chloropropane in the presence of bases like potassium carbonate. The reaction conditions can be optimized to enhance yield and purity.

Material Science

Organic Semiconductors and Photonics
In material science, this compound is investigated for its applications in organic electronics. Its unique electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs).

Optoelectronic Applications
The compound's ability to form thin films with desirable optical properties is being explored for use in photovoltaic cells and other optoelectronic devices .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy against bacterial pathogensShowed significant inhibition against multiple strains
Cancer Cell Line ResearchEvaluated anticancer propertiesInduced apoptosis in HeLa cells via ROS-mediated pathways
Material Science ApplicationExplored electronic propertiesDemonstrated potential as an organic semiconductor

Mechanism of Action

The mechanism of action of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It can bind to enzymes and receptors , modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pathogen metabolism , leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key features of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline with analogs from the evidence:

Compound Name Molecular Formula Substituents Physical State Melting Point (°C) TLC Rf Predicted CCS (Ų, [M+H]+)
This compound C₁₁H₁₅FN₂ 7-F, 1-propyl Not reported Not reported N/A 143.9
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline C₁₁H₁₃ClN₂ 8-Cl, 1-cyclopropyl Not reported Not reported N/A Not reported
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline C₁₁H₁₂ClN₂ 7-Cl, 1-cyclopropyl Discontinued Not reported N/A Not reported
(S)-1,4-Diacetyl-2-isopropylquinoxaline ((S)-5) C₁₄H₁₈N₂O₂ 1,4-diacetyl, 2-isopropyl Crystals 133–134 0.36 Not reported
(S)-1,4-Diacetyl-2-(2-methylpropyl)quinoxaline ((S)-6) C₁₅H₂₀N₂O₂ 1,4-diacetyl, 2-(2-methylpropyl) Oil N/A 0.41 Not reported
Key Observations:

Substituent Effects: Halogen Position: The 7-fluoro substituent in the target compound may confer distinct electronic effects compared to 8-chloro or 7-chloro analogs. Alkyl Groups: The 1-propyl group in the target compound introduces longer alkyl chain effects (e.g., increased lipophilicity) relative to 1-cyclopropyl or 2-isopropyl groups in analogs. Cyclopropyl groups, being smaller and more rigid, may reduce steric hindrance but limit solubility .

Collision Cross-Section (CCS) :

  • The predicted CCS of 143.9 Ų for the [M+H]+ adduct of the target compound suggests a moderate molecular size and polarity, which could influence its pharmacokinetic behavior in biological systems .

Spectral and Analytical Data

  • NMR Trends : Although the target compound’s NMR data are unavailable, analogs like (R)-4 and (S)-5 in show characteristic ¹H and ¹³C NMR shifts for acetyl and alkyl groups, which could guide spectral interpretation for the target .
  • TLC Mobility : The higher TLC Rf values of acetylated derivatives (e.g., 0.36 for (S)-5 vs. 0.41 for (S)-6) correlate with increased lipophilicity from bulkier substituents, suggesting that the target compound’s propyl group may similarly affect chromatographic behavior .

Biological Activity

7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C11H14FN, and it is characterized by the presence of a fluorine atom at the 7-position and a propyl group at the 1-position of the tetrahydroquinoxaline ring. This configuration may enhance its pharmacological properties and interaction with biological targets.

The compound's molecular weight is approximately 194.25 g/mol. The introduction of fluorine is known to influence the lipophilicity and metabolic stability of compounds, which can be critical for their biological activity.

Neuroprotective Properties

Research indicates that this compound exhibits promising neuroprotective effects. Compounds in this class have been studied for their potential to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The fluorine atom contributes to increased potency and selectivity in biological assays, suggesting that this compound may interact favorably with specific receptors involved in neurological functions .

Antimicrobial and Anticancer Activities

In addition to neuroprotection, this compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines. For example, compounds structurally related to this compound have shown significant activity against A549 lung cancer cells with IC50 values below 5 µM .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes involved in pathogen metabolism or modulate receptor activity linked to neurotransmission. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline C10H12FNMethyl group at position 1
7-Chloro-1-propyl-1,2,3,4-tetrahydroquinoxaline C11H14ClNChlorine instead of fluorine
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline C13H12FNA phenyl group at position 1

These compounds exhibit varying biological activities based on their substituents and functional groups. For instance, the presence of different halogens can significantly alter their reactivity and interaction with biological targets.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Neuroprotective Studies : In vitro assays have demonstrated that tetrahydroquinoxaline derivatives can protect neuronal cells from oxidative stress-induced apoptosis.
  • Anticancer Activity : A study evaluated various quinoxaline derivatives against multiple cancer cell lines (e.g., MCF-7 breast cancer cells) and reported IC50 values ranging from 0.9 to 5 µM for the most active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors with propylamine derivatives under reflux. For example, column chromatography with gradients of hexane/EtOAc (75:25 v/v) and acetic acid (1%) is effective for purification . Temperature control (<100°C) is critical to avoid decomposition of the fluorine substituent, as observed in analogous tetrahydroquinoxaline syntheses . Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl precursors) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the fluorine position and propyl chain integration (e.g., 19F^{19}\text{F} NMR at δ −120 to −125 ppm for aromatic fluorine). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C12H14FN2\text{C}_{12}\text{H}_{14}\text{FN}_2: 205.1144). HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Q. How does the solubility profile of this compound impact in vitro experimental design?

  • Methodological Answer : The compound is lipophilic (logP2.5\log P \approx 2.5, similar to ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ), necessitating solvents like DMSO or ethanol for stock solutions. For aqueous assays, use surfactants (e.g., 0.1% Tween-80) to maintain solubility. Solubility in phosphate buffers (pH 7.4) is limited (<50 µM), requiring dilution protocols to avoid precipitation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of 7-fluoro-1-propyl-tetrahydroquinoxaline derivatives?

  • Methodological Answer : Fluorine at the 7-position enhances electronegativity, improving membrane permeability (cf. 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline ). Propyl chains at N1 increase steric bulk, reducing off-target interactions in enzyme assays. Comparative studies with ethyl/methyl analogs show that longer alkyl chains (e.g., propyl) improve metabolic stability in hepatic microsomes .

Q. How do pH and solvent polarity affect the fluorescence properties of this compound?

  • Methodological Answer : The compound exhibits pH-dependent fluorescence quenching due to protonation/deprotonation of the quinoxaline nitrogen. At pH < 5, fluorescence intensity drops by >70% (similar to meta-substituted arylidene imidazolones ). Solvent polarity shifts (Δλem\Delta \lambda_{\text{em}} = 20 nm in DMSO vs. hexane) suggest applications as a polarity sensor. Use time-resolved fluorescence spectroscopy to quantify microenvironmental changes .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated tetrahydroquinoxalines?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum content). Standardize protocols:

  • Use RAW264.7 cells for anti-inflammatory assays with LPS-induced TNF-α as a benchmark .
  • Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
  • Cross-reference with computational models (e.g., molecular docking against COX-2 or NF-κB pathways) to confirm mechanistic hypotheses .

Q. What in silico strategies predict the metabolic stability of 7-fluoro-1-propyl-tetrahydroquinoxaline?

  • Methodological Answer : Apply ADMET predictors (e.g., SwissADME) to identify metabolic soft spots:

  • Propyl chain oxidation by CYP3A4 (high risk) .
  • Fluorine resistance to hydrolysis increases half-life (t1/2_{1/2} > 2 hours in simulated gastric fluid) .
  • Molecular dynamics simulations (50 ns trajectories) assess binding stability to plasma proteins (e.g., albumin >90% binding) .

Methodological Framework for Research Design

  • Guiding Principle : Link studies to theoretical frameworks (e.g., fluorinated heterocycles as bioisosteres ) and prioritize reproducibility via open-access spectral data repositories .
  • Data Contradiction Analysis : Use multi-method validation (e.g., orthogonal assays and independent synthesis batches) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.